molecular formula C13H10N2O4 B4962246 1,1'-methylenebis(3-nitrobenzene) CAS No. 4164-43-6

1,1'-methylenebis(3-nitrobenzene)

Cat. No. B4962246
CAS RN: 4164-43-6
M. Wt: 258.23 g/mol
InChI Key: PEZWBZASSSYMTG-UHFFFAOYSA-N
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Description

1,1'-methylenebis(3-nitrobenzene) is a chemical compound that is commonly used in scientific research. It is also known as MBNB or TNB, and has the molecular formula C13H8N4O4. This compound is an important building block in the synthesis of various organic compounds, and has been extensively studied for its potential applications in the fields of medicine, biology, and materials science.

Mechanism of Action

The mechanism of action of 1,1'-methylenebis(3-nitrobenzene) is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent antimicrobial and antitumor activity, and is believed to act by disrupting the normal functioning of bacterial and cancer cells.
Biochemical and Physiological Effects
1,1'-methylenebis(3-nitrobenzene) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, and has also been shown to have antitumor activity against various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory activity, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1'-methylenebis(3-nitrobenzene) in lab experiments include its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it. As such, appropriate safety measures must be taken when handling this compound in the lab.

Future Directions

There are many potential future directions for research involving 1,1'-methylenebis(3-nitrobenzene). One area of interest is the development of new antimicrobial agents based on this compound, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the use of this compound as a fluorescent probe for imaging biological systems, which could have important applications in the field of biomedical imaging. Finally, the use of 1,1'-methylenebis(3-nitrobenzene) as a precursor for the synthesis of new organic materials is an area of research that is likely to continue to attract interest in the future.

Synthesis Methods

The synthesis of 1,1'-methylenebis(3-nitrobenzene) involves the reaction of 3-nitrobenzaldehyde with urea in the presence of a catalyst such as ammonium acetate or sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

1,1'-methylenebis(3-nitrobenzene) has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In the field of biology, it has been studied for its potential use as a fluorescent probe for imaging biological systems. In the field of materials science, it has been investigated for its use as a precursor for the synthesis of various organic materials.

properties

IUPAC Name

1-nitro-3-[(3-nitrophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWBZASSSYMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293132
Record name 1,1'-methanediylbis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Methanediylbis(3-nitrobenzene)

CAS RN

4164-43-6
Record name NSC87357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-methanediylbis(3-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(3-NITROPHENYL)METHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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